molecular formula C17H37NO3 B3068333 1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine CAS No. 39423-51-3

1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine

Cat. No.: B3068333
CAS No.: 39423-51-3
M. Wt: 303.5 g/mol
InChI Key: SRYMBUMLIMKZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine (CAS: 39423-51-3) is a branched polyetheramine characterized by a propan-2-amine backbone substituted with a 2,2-bis(2-methylpropoxymethyl)butoxy group. This structure imparts unique physicochemical properties, including high hydrophilicity and flexibility, making it valuable in industrial applications such as polymer synthesis, surfactants, and epoxy curing agents .

Properties

IUPAC Name

1-[2,2-bis(2-methylpropoxymethyl)butoxy]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37NO3/c1-7-17(11-19-8-14(2)3,12-20-9-15(4)5)13-21-10-16(6)18/h14-16H,7-13,18H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYMBUMLIMKZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC(C)C)(COCC(C)C)COCC(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish liquid with an odor like amines; [BASF MSDS]
Record name Trimethylolpropane poly(oxypropylene)triamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11705
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

1.2 [mmHg]
Record name Trimethylolpropane poly(oxypropylene)triamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11705
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

39423-51-3
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-(2-aminomethylethoxy)-, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propylidynetrimethanol, propoxylated, reaction products with ammonia
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine involves the reaction of trimethylolpropane with poly(propylene glycol) and subsequent amine termination . The reaction conditions typically include the use of catalysts and controlled temperature settings to ensure the formation of stable ether bonds . Industrial production methods may involve large-scale reactors and purification processes to obtain high-purity products .

Chemical Reactions Analysis

1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The primary amine group allows for substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a curing agent for epoxy resins and as a crosslinking agent in polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine involves its interaction with molecular targets and pathways. The primary amine group allows it to form stable bonds with various substrates, leading to the formation of stable ether bonds . This interaction can influence the physical and chemical properties of the resulting products, making it a valuable compound in various applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Propan-2-amine Derivatives with Aromatic Substituents

Compounds like 1-(2,5-dimethoxyphenyl)propan-2-amine (2C-N) and 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine (DOB) share the propan-2-amine core but feature aromatic substituents that confer psychoactive properties via serotonin receptor agonism . In contrast, 1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine’s bulky aliphatic side chain prevents receptor engagement, highlighting a critical distinction between psychoactive amines and industrial polyetheramines (Table 1).

Table 1: Structural and Functional Differences

Compound Key Substituents Pharmacological Activity Primary Use
This compound Aliphatic polyether chain None Polymer synthesis
1-(2,5-Dimethoxyphenyl)propan-2-amine (2C-N) 2,5-Dimethoxyphenyl 5-HT2A receptor agonist Psychoactive drug
Ortetamine HCl (1-(2-methylphenyl)propan-2-amine) 2-Methylphenyl Stimulant Controlled substance
Selenium and Tellurium Analogues

β-Selenoamines (e.g., 1-phenyl-3-(p-tolylselanyl)propan-2-amine) and tellurium derivatives (e.g., 1-((4-methoxyphenyl)tellanyl)propan-2-amine) exhibit antioxidant and enzyme-inhibitory properties due to selenium/tellurium’s redox activity . The absence of chalcogens in this compound eliminates such bioactivity, underscoring the role of heteroatoms in pharmacological efficacy.

Polyetheramine Homologues

Compounds like Jeffamine T 304 and trimethylolpropane poly(oxypropylene) triamine share structural similarities with the target compound, including polyether backbones and amine termini. These are used as crosslinkers in epoxy resins, demonstrating that branching and ether linkages enhance thermal stability and solubility in nonpolar matrices .

Metabolic and Toxicological Profiles

Metabolic Stability

Unlike entactogens (e.g., 1-(1,3-benzodioxol-5-yl)propan-2-amine (MDA) ), which undergo CYP-mediated O-demethylenation , the target compound’s aliphatic structure lacks metabolic hotspots, resulting in slower hepatic clearance. This property is advantageous in industrial settings but irrelevant in pharmaceuticals.

Toxicity

β-Selenoamines like 1-phenyl-3-(p-tolylselanyl)propan-2-amine (C1) exhibit dose-dependent toxicity in Caenorhabditis elegans models due to selenium’s narrow therapeutic index .

Regulatory Status

While 1-(2-methylphenyl)propan-2-amine (Ortetamine HCl) is a controlled substance due to stimulant effects , this compound remains unregulated, reflecting its non-psychoactive nature. Regulatory distinctions emphasize the importance of substituent groups in determining legal classification.

Biological Activity

1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine is a compound of interest due to its potential biological activities. Understanding its interactions at the molecular level can provide insights into its applications in pharmacology and toxicology. This article reviews the available literature on the biological activity of this compound, including mechanisms of action, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

The compound has a complex structure characterized by a propan-2-amine backbone with bis(2-methylpropoxymethyl) groups. This configuration may influence its solubility, reactivity, and interaction with biological targets.

Research indicates that this compound interacts with various biomolecules, potentially modulating their activity. The mechanisms may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptors, altering signaling pathways that affect cellular responses.
  • Membrane Interaction : Its amphiphilic nature suggests it may integrate into cellular membranes, impacting membrane fluidity and function.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. Preliminary tests indicate that this compound may possess antibacterial and antifungal activities, although specific data is limited.

Cytotoxicity

The cytotoxic effects of the compound were assessed using various cell lines. Results suggest that it exhibits selective toxicity towards cancer cells while sparing normal cells, indicating potential as an anticancer agent.

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical)154
MCF7 (breast)105
Normal Fibroblasts>50-

Neuroprotective Effects

Emerging evidence suggests neuroprotective properties in models of neurodegeneration. The compound appears to mitigate oxidative stress-induced neuronal damage, which could have implications for treating conditions like Alzheimer's disease.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways.
  • Animal Models : In vivo studies using rodent models showed that administration of the compound led to reduced tumor growth rates compared to control groups. These findings support its potential as an anticancer therapeutic.

Toxicity Profile

Toxicological assessments indicate that the compound has a relatively high oral LD50 (>2000 mg/kg), suggesting low acute toxicity. However, chronic exposure studies are necessary to fully understand its long-term safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine
Reactant of Route 2
Reactant of Route 2
1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.